molecular formula C19H20N4O B7478490 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone

Cat. No.: B7478490
M. Wt: 320.4 g/mol
InChI Key: IDSKTNIXSMYPPF-UHFFFAOYSA-N
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Description

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone is a complex organic compound characterized by the presence of a tetrazole ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone typically involves the formation of the tetrazole ring followed by the introduction of the ethanone moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a Friedel-Crafts acylation reaction to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-phenylethanone
  • 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(3,4-dimethylphenyl)ethanone
  • 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4-dimethylphenyl)ethanone

Uniqueness

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone is unique due to the presence of multiple methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-[5-(2-methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-7-5-6-8-16(12)19-20-22-23(21-19)11-18(24)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSKTNIXSMYPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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